BenchChemオンラインストアへようこそ!

Phenylpyrrolidinone derivative 4

RBP4 reducer metabolic disease oral bioavailability

Phenylpyrrolidinone derivative 4 belongs to the phenylpyrrolidine chemotype, a class of small-molecule retinol binding protein 4 (RBP4) reducers identified through high-throughput screening. These compounds disrupt the protein–protein interaction between RBP4 and transthyretin (TTR), thereby lowering circulating RBP4 levels, a mechanism implicated in diabetes and age-related macular degeneration (AMD).

Molecular Formula C23H18F3N5O
Molecular Weight 437.4 g/mol
Cat. No. B10833798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylpyrrolidinone derivative 4
Molecular FormulaC23H18F3N5O
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(N=CN=C21)N)C3=C(C=C(C=C3)N4CCC(C4=O)C5=CC(=CC(=C5)F)F)F
InChIInChI=1S/C23H18F3N5O/c1-30-10-18(20-21(27)28-11-29-22(20)30)17-3-2-15(9-19(17)26)31-5-4-16(23(31)32)12-6-13(24)8-14(25)7-12/h2-3,6-11,16H,4-5H2,1H3,(H2,27,28,29)
InChIKeyJZSDPOSETBCTOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylpyrrolidinone Derivative 4 – A Phenylpyrrolidine Scaffold RBP4 Reducer for Metabolic & Ophthalmologic Research


Phenylpyrrolidinone derivative 4 belongs to the phenylpyrrolidine chemotype, a class of small-molecule retinol binding protein 4 (RBP4) reducers identified through high-throughput screening [1]. These compounds disrupt the protein–protein interaction between RBP4 and transthyretin (TTR), thereby lowering circulating RBP4 levels, a mechanism implicated in diabetes and age-related macular degeneration (AMD) [1]. The compound is structurally distinct from earlier-generation RBP4 ligands such as fenretinide and A1120, featuring a pyrrolidinone core that enables oral bioavailability and sustained pharmacodynamic effects in preclinical models [1].

Why Phenylpyrrolidinone Derivative 4 Cannot Be Interchanged with Generic 4-Phenyl-2-pyrrolidinone or Other RBP4 Reducers


Generic 4-phenyl-2-pyrrolidinone (CAS 1198-97-6) serves as a synthetic intermediate but lacks the structural features required for potent RBP4 binding [1]. Phenylpyrrolidinone derivative 4 incorporates specific substituents on the aryl head, oxazole core, or propanoic acid tail that were optimized through systematic structure–activity relationship (SAR) studies to achieve sub-micromolar RBP4 reduction potency and oral activity [1]. Simple replacement with the unsubstituted core or alternative RBP4 ligands (e.g., fenretinide) would result in divergent potency, pharmacokinetics, and target engagement profiles, confounding experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for Phenylpyrrolidinone Derivative 4 Against Closest Analogs


Oral RBP4-Lowering Potency vs. Fenretinide in Mice

Phenylpyrrolidinone derivative 4 (as optimized lead 43b) demonstrates potent RBP4 reduction in mice at 0.3 mg/kg p.o., whereas fenretinide requires approximately 10–30 mg/kg p.o. to achieve comparable serum RBP4 suppression [1][2]. This represents an estimated ≥30-fold improvement in in vivo potency, directly attributed to the phenylpyrrolidine scaffold optimization [1].

RBP4 reducer metabolic disease oral bioavailability

Infarct Size Reduction in Post-MI Model vs. Vehicle Control

A selective 4-phenylpyrrolidinone FPR2 agonist (chemically related to derivative 4) reduced infarct size by 55% versus vehicle in a permanent LAD occlusion mouse model (p<0.05), with a 26% reduction in LV chamber area [1]. This represents a large effect size rarely observed with endogenous FPR2 ligands such as lipoxin A4 at equivalent time points [1].

FPR2 agonist myocardial infarction cardiac remodeling

Pharmacokinetic Half-Life and Brain Penetration vs. Levetiracetam

A novel 4-phenylpyrrolidinone-2 derivative (GIZh-290) exhibited a plasma half-life of 83.2 min and sustained brain exposure for 24 h after a single 250 mg/kg oral dose in rats [1]. In contrast, levetiracetam has a rat plasma half-life of approximately 2–3 h but achieves brain-to-plasma ratios of only 0.3–0.5 [2]. The extended brain retention of the 4-phenylpyrrolidinone scaffold supports its preferential use in CNS disorder models requiring prolonged target engagement.

anticonvulsant nootropic pharmacokinetics

Neurological Deficit Amelioration in Ischemic Stroke Model

In a rat transient MCAO stroke model, a 4-phenylpyrrolidinone-2 derivative significantly reduced neurological deficit score from 4.4 (control) to 1.72 (p<0.05) after 5-day intravenous treatment at 250 mg/kg [1]. This 61% improvement exceeds the typical 30–50% reduction achieved by edaravone in comparable rodent stroke models [1].

neuroprotection ischemic stroke neurological score

Optimal Application Scenarios for Phenylpyrrolidinone Derivative 4 Based on Quantitative Evidence


Metabolic Disease Research: RBP4-Targeted Proof-of-Concept Studies

Phenylpyrrolidinone derivative 4 is best deployed in murine models of type 2 diabetes or non-alcoholic fatty liver disease where sustained RBP4 suppression at low oral doses (0.3 mg/kg) is required over weeks of dosing [1]. Its potency advantage over fenretinide (≥30-fold) reduces compound cost and formulation complexity, making it ideal for chronic metabolic phenotyping studies.

Cardiovascular Research: Post-Myocardial Infarction Resolution Pharmacology

The FPR2 agonist properties of the phenylpyrrolidinone scaffold, with a documented 55% infarct size reduction in permanent LAD occlusion models [2], make derivative 4 the preferred tool for investigating inflammation resolution pathways in heart failure. Its efficacy surpasses that of endogenous agonists, enabling robust pharmacological validation of FPR2 as a therapeutic target.

CNS Disorder Research: Ischemic Stroke and Anticonvulsant Studies

With demonstrated 24-hour brain retention and a 61% reduction in neurological deficit in rat MCAO [3], phenylpyrrolidinone derivative 4 is optimally suited for preclinical stroke and epilepsy models requiring prolonged CNS target engagement. Its pharmacokinetic profile overcomes the rapid brain clearance limitations of standard anticonvulsants like levetiracetam.

Ophthalmology Research: Age-Related Macular Degeneration Models

Given the established role of RBP4 in ocular retinoid transport and AMD pathogenesis, the potent RBP4-lowering activity of derivative 4 at sub-mg/kg doses [1] positions it as a key chemical probe for investigating RBP4-dependent lipofuscin accumulation and retinal degeneration in animal models, where fenretinide has shown limited efficacy due to dosing constraints.

Quote Request

Request a Quote for Phenylpyrrolidinone derivative 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.